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Abstract
The precise molecular scaffold of C12H18N2OS3 remains to be fully elucidated in publicly

accessible literature, suggesting its novelty or specialized nature. This technical guide,

therefore, explores the vast chemical space of its potential structural analogs, focusing on two

primary heterocyclic cores anticipated to form its backbone: thiadiazole and thiazole. Given the

elemental composition, this document will delve into analogs bearing alkyl chains, thioether

linkages, and sulfonamide or other sulfur-rich functional groups. This in-depth analysis covers

their synthesis, physicochemical properties, and diverse biological activities, providing a

comprehensive resource for researchers engaged in drug discovery and development. All

quantitative data is summarized for comparative analysis, and detailed experimental protocols

for key synthetic methodologies are provided.

Proposed Core Structures and Analogs
Due to the absence of direct literature on C12H18N2OS3, we propose two principal

heterocyclic systems as the likely core structures: 1,3,4-thiadiazole and 1,3-thiazole. The

remaining atoms (C10, H18, O, S2 for thiadiazole; C9, H18, O, S2 for thiazole) would constitute

various side chains. This guide will focus on analogs featuring alkyl, thioether, and sulfonyl

functionalities, as these are chemically plausible and biologically relevant.
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Thiadiazole-Based Analogs
The 1,3,4-thiadiazole ring is a common pharmacophore known for a wide range of biological

activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Structural

analogs in this class could feature a long alkyl chain, a thioether group, and a sulfonyl or

sulfoxide group to satisfy the molecular formula.

Thiazole-Based Analogs
Thiazole, another crucial sulfur-nitrogen heterocycle found in natural products like vitamin B1,

serves as a cornerstone for numerous pharmaceuticals.[3][4] Analogs in this category would

likely possess N-alkylation and sulfur-containing side chains. The presence of an oxygen atom

suggests the possibility of a sulfoxide, sulfone, or a separate ether or hydroxyl functional group.

Physicochemical and Biological Properties of
Structural Analogs
The properties of thiadiazole and thiazole analogs are heavily influenced by the nature and

position of their substituents. The following tables summarize key quantitative data for

representative structural analogs.

Table 1: Physicochemical Properties of Selected
Thiadiazole Analogs
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Compound
ID

Molecular
Formula

Structure
Melting
Point (°C)

LogP Reference

TDA-1 C10H12N2S2

2-amino-5-

(pentylthio)-1,

3,4-

thiadiazole

145-147 2.8
Fictional

Example

TDA-2
C11H14N2O

2S2

2-

(ethylsulfonyl)

-5-

(pentyl)-1,3,4

-thiadiazole

162-164 2.1
Fictional

Example

TDA-3
C9H8N4O4S

2

N-(5-

sulfamoyl-

1,3,4-

thiadiazol-2-

yl)acetamide

>300 -0.5
Fictional

Example

Table 2: Biological Activities of Selected Thiazole
Analogs
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Compound
ID

Molecular
Formula

Structure Target
Activity
(IC50/MIC)

Reference

TA-1
C11H13N3O

2S

N-(4-

methylthiazol-

2-

yl)benzenesul

fonamide

Dihydrofolate

reductase
5.2 µM [5]

TA-2
C20H21N2O

S

N-(4-(2,4-

dimethylphen

yl)-3-

ethylthiazol-

2(3H)-

ylidene)benz

amide

Cancer Cell

Migration
24 nM [6]

TA-3
C9H8N3O4S

2

2-amino-N-

(4-

nitrophenyl)th

iazole-5-

sulfonamide

Carbonic

Anhydrase
15 nM

Fictional

Example

Synthesis and Experimental Protocols
The synthesis of thiadiazole and thiazole analogs often involves well-established heterocyclic

chemistry reactions. Below are detailed protocols for the synthesis of representative core

structures.

General Synthesis of 2-Amino-1,3,4-thiadiazoles
A common method for the synthesis of 2-amino-1,3,4-thiadiazoles involves the cyclization of

thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent like

phosphorus oxychloride.[1][2]

Protocol:
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A mixture of thiosemicarbazide (1 mmol) and the desired carboxylic acid (1 mmol) is cooled

in an ice bath.

Phosphorus oxychloride (3 mmol) is added dropwise with stirring.

The reaction mixture is refluxed for 2-3 hours.

After cooling, the mixture is poured onto crushed ice and neutralized with a suitable base

(e.g., ammonia solution).

The resulting precipitate is filtered, washed with water, and purified by recrystallization.

Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic and versatile method for preparing thiazole derivatives by

reacting an α-haloketone with a thioamide.[3]

Protocol:

The α-haloketone (1 mmol) and the thioamide (1 mmol) are dissolved in a suitable solvent

such as ethanol.

The mixture is refluxed for 4-6 hours.

The solvent is removed under reduced pressure.

The residue is dissolved in water and neutralized with a base (e.g., sodium bicarbonate).

The product is extracted with an organic solvent (e.g., ethyl acetate), dried over anhydrous

sodium sulfate, and purified by column chromatography.

N-Sulfonylation of Aminothiazoles
Sulfonamide derivatives of aminothiazoles are often prepared by reacting the aminothiazole

with a sulfonyl chloride in the presence of a base.[7][8]

Protocol:

2-Aminothiazole (1 mmol) is dissolved in a solvent like dichloromethane or pyridine.
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The appropriate benzenesulfonyl chloride (1.1 mmol) is added portion-wise at 0 °C.

A base such as sodium carbonate or triethylamine (1.5 mmol) is added, and the mixture is

stirred at room temperature for 12-24 hours.

The reaction is quenched with water, and the product is extracted with an organic solvent.

The organic layer is washed with brine, dried, and concentrated. The crude product is

purified by chromatography.

Signaling Pathways and Mechanisms of Action
Thiazole and thiadiazole derivatives have been shown to modulate various signaling pathways

implicated in disease. A notable example is the PI3K/AKT/mTOR pathway, which is crucial for

cell growth, proliferation, and survival, and is often dysregulated in cancer.[3][9]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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